molecular formula C19H21F2NO2 B11508784 1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11508784
M. Wt: 333.4 g/mol
InChI Key: BDXKQRAPKDTURW-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a difluorophenyl group and two ethoxy groups attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluoroaniline with ethyl glyoxylate to form an intermediate, which is then cyclized to produce the tetrahydroisoquinoline core. The reaction conditions often involve the use of catalysts such as palladium or platinum and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroisoquinoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity. The compound may also inhibit specific enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)-2,3-dihydro-1H-isoquinoline: Similar structure but lacks the ethoxy groups.

    1-(3,4-Difluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with methoxy groups instead of ethoxy groups.

    1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxy groups.

Uniqueness

1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both difluorophenyl and diethoxy groups, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to certain receptors and its reactivity in various chemical reactions .

Properties

Molecular Formula

C19H21F2NO2

Molecular Weight

333.4 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H21F2NO2/c1-3-23-17-10-12-7-8-22-19(14(12)11-18(17)24-4-2)13-5-6-15(20)16(21)9-13/h5-6,9-11,19,22H,3-4,7-8H2,1-2H3

InChI Key

BDXKQRAPKDTURW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)F)F)OCC

Origin of Product

United States

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